molecular formula C13H17ClN2O B571647 N-(6-Allyl-2-chloropyridin-3-yl)pivalamide CAS No. 1142191-77-2

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Cat. No.: B571647
CAS No.: 1142191-77-2
M. Wt: 252.742
InChI Key: MCARBAQGMMBQKC-UHFFFAOYSA-N
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Description

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is a specialized chemical compound serving as a critical synthetic intermediate in medicinal chemistry and early-stage drug discovery research. Its primary research value lies in its role as a precursor or building block in the exploration and synthesis of novel therapeutic agents, particularly for the treatment of cancers. Scientific investigations, as documented in patent literature, highlight the application of this compound and its structural analogs in developing inhibitors targeting mutant isocitrate dehydrogenase (IDH) enzymes . These inhibitors are a significant area of oncology research, as IDH mutations are implicated in the pathogenesis of various neoplasms, including acute myeloid leukemia (AML), myelodysplastic syndromes, and myeloproliferative neoplasms . By integrating into complex synthetic pathways, this compound provides researchers with a versatile chemical scaffold to create molecules that can potentially reduce the production of the oncometabolite 2-hydroxyglutarate (2-HG) in IDH-mutated cells, thereby modulating disease progression . This makes it a valuable tool for scientists engaged in cancer biology, enzymology, and the development of targeted therapies. The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-6-prop-2-enylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-5-6-9-7-8-10(11(14)15-9)16-12(17)13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARBAQGMMBQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673904
Record name N-[2-Chloro-6-(prop-2-en-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-77-2
Record name N-[2-Chloro-6-(2-propen-1-yl)-3-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-6-(prop-2-en-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N 6 Allyl 2 Chloropyridin 3 Yl Pivalamide

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is the central hub of its reactivity. The electronic nature of the ring, influenced by the nitrogen heteroatom and its substituents, dictates its susceptibility to different reaction pathways.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further intensified in acidic media where the nitrogen gets protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq Consequently, electrophilic substitution on the pyridine ring of this compound is expected to be challenging and require vigorous conditions. uoanbar.edu.iq When such reactions do occur, the position of substitution is directed by the existing substituents. The powerful deactivating effect of the protonated nitrogen in acidic conditions makes electrophilic attack less favorable. uoanbar.edu.iq

Nucleophilic Aromatic Substitution at C-2 Chlorine

The presence of a chlorine atom at the C-2 position of the pyridine ring makes this site susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-deficient nature of the pyridine ring, particularly at the α (C-2) and γ (C-4) positions, facilitates attack by nucleophiles. uoanbar.edu.iqwikipedia.org The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. nih.govresearchgate.net The rate of this substitution is influenced by the nature of the nucleophile and the substituents on the pyridine ring. nih.govresearchgate.net Electron-withdrawing groups on the ring generally enhance the rate of nucleophilic substitution. nih.gov

Studies on various 2-chloropyridine (B119429) derivatives have shown that they can react with nucleophiles like glutathione, amines, and thiols to displace the chlorine atom. nih.govresearchgate.netyoutube.comnih.gov The reactivity of 2-chloropyridines in SNAr reactions is a well-established principle in heterocyclic chemistry. wikipedia.orgwikipedia.org

NucleophileProduct TypeGeneral Reaction Conditions
Amines2-Aminopyridine derivativesOften requires heating, sometimes with a base. researchgate.net
Thiols2-Thio-substituted pyridine derivativesCan proceed under various conditions, including base catalysis. nih.gov
Alkoxides2-Alkoxypyridine derivativesTypically requires a strong base.

Transformations Involving the Allylic Moiety (e.g., Oxidation, Cyclization)

The allyl group at the C-6 position introduces another reactive site to the molecule. The double bond of the allyl group can undergo a variety of transformations, including:

Oxidation: The double bond can be oxidized to form epoxides, diols, or be cleaved to yield aldehydes or carboxylic acids, depending on the oxidizing agent used.

Cyclization: The allyl group can participate in intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst, it could potentially cyclize onto the pyridine ring or the pivalamide (B147659) nitrogen.

Addition Reactions: The double bond can undergo addition reactions with various reagents such as halogens, hydrogen halides, and others.

Carbometalation: Reactions with organometallic reagents, such as tris(allyl)aluminum, can lead to carbometalation of the pyridine ring, where the allyl group from the reagent adds across the C=N bond of the pyridine. acs.orgresearchgate.net

Role of the Pivalamide Functional Group in Directed Reactivity and Chelation

The pivalamide group, -NHC(O)C(CH₃)₃, at the C-3 position plays a significant role in modulating the reactivity of the molecule. Its bulky tert-butyl group can exert steric hindrance, potentially influencing the regioselectivity of reactions on the pyridine ring.

Furthermore, the amide functionality can act as a directing group in reactions such as ortho-lithiation, where a strong base can deprotonate the position ortho to the amide, facilitating the introduction of electrophiles at that site. The nitrogen and oxygen atoms of the pivalamide group can also act as chelation sites for metal ions, which can be utilized in catalysis or to influence the course of a reaction. The formation of metal complexes with ligands containing similar functionalities has been reported. nih.gov

Interplay of Functional Groups in Modulating Overall Reactivity

The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen activates the C-2 position for nucleophilic attack.

The pivalamide group, while being an ortho, para-director in classical electrophilic aromatic substitution, its electronic influence in this substituted pyridine system is more complex. Its steric bulk can hinder reactions at the adjacent C-2 and C-4 positions.

The allyl group, being a weakly activating group, can influence the electron density of the ring, though its primary reactivity lies in the transformations of its double bond.

The interplay of these groups can lead to complex reaction outcomes, and the selective transformation of one functional group in the presence of others is a key challenge and area of interest in the synthetic chemistry of such molecules.

Reaction Mechanisms of Key Transformations

The mechanisms of the key transformations of this compound are rooted in fundamental organic reaction principles.

Advanced Spectroscopic and Structural Elucidation in Characterizing N 6 Allyl 2 Chloropyridin 3 Yl Pivalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In a hypothetical ¹H NMR spectrum of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, distinct signals would be expected to correspond to the various proton groups within the molecule. The pivalamide (B147659) group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region of the spectrum. The allyl group would present a more complex pattern, with signals corresponding to the vinyl and methylene (B1212753) protons. The pyridinyl protons would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the chloro and substituted amino groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a separate signal, from the aliphatic carbons of the pivalamide and allyl groups to the aromatic carbons of the pyridine (B92270) ring. The chemical shifts of the pyridine ring carbons would be particularly informative, indicating the electronic effects of the substituents.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~8.0-8.2d1HPyridine H
~7.2-7.4d1HPyridine H
~5.8-6.0m1HAllyl CH
~5.0-5.2m2HAllyl CH₂ (vinyl)
~3.4-3.6d2HAllyl CH₂ (pyridyl)
~1.3s9Htert-Butyl
~7.5-8.5br s1HAmide NH

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~176-178C=O (Amide)
~150-160Pyridine C (C-Cl, C-N)
~130-140Pyridine CH
~130-135Allyl CH
~115-120Allyl CH₂ (vinyl)
~40Allyl CH₂ (pyridyl)
~39tert-Butyl C (quaternary)
~27tert-Butyl CH₃

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₃H₁₇ClN₂O. sigmaaldrich.com The experimentally measured mass-to-charge ratio (m/z) of the molecular ion would be compared to the calculated exact mass, providing a high degree of confidence in the compound's identity. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns of the molecule. The fragmentation analysis can help to piece together the structure by identifying stable fragment ions. Expected fragmentation pathways for this compound would likely involve the loss of the pivaloyl group, the allyl group, or cleavage of the pyridine ring.

Expected Fragmentation Data from Mass Spectrometry

m/z Value (Hypothetical) Fragment Lost Assigned Fragment Structure
252.1057 (M⁺)-[C₁₃H₁₇ClN₂O]⁺
195.0587C₄H₉O (pivaloyl)[C₉H₈ClN₂]⁺
211.0665C₃H₅ (allyl)[C₁₀H₁₂ClN₂O]⁺
85.0653C₉H₈ClN₂[C₄H₉O]⁺ (pivaloyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A prominent absorption would be expected in the range of 1650-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl group (C=O). The N-H stretch of the secondary amide would likely appear as a sharp band around 3300-3500 cm⁻¹. The presence of the allyl group would be indicated by C-H stretching vibrations for the sp² carbons (above 3000 cm⁻¹) and a C=C stretching band around 1640 cm⁻¹. The aromatic pyridine ring would show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic Infrared Absorption Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500N-H StretchSecondary Amide
3010-3100C-H Stretch (sp²)Allyl, Pyridine
2850-2970C-H Stretch (sp³)Allyl, tert-Butyl
1650-1680C=O StretchAmide
~1640C=C StretchAllyl
1400-1600C=C, C=N StretchPyridine Ring
600-800C-Cl StretchChloro-substituent

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the study of closely related analogs can provide significant insights into its likely solid-state structure, including bond lengths, bond angles, and intermolecular interactions. X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

For instance, the crystal structures of other N-substituted chloropyridines or pivalamide derivatives can reveal preferred conformations and packing motifs. nih.gov This information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context. The analysis would detail the planarity of the pyridine ring, the orientation of the pivalamide and allyl substituents relative to the ring, and the nature of any hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice.

Theoretical and Computational Chemistry Studies on N 6 Allyl 2 Chloropyridin 3 Yl Pivalamide

Electronic Structure and Molecular Orbital Analysis

A foundational aspect of understanding the chemical behavior of N-(6-allyl-2-chloropyridin-3-yl)pivalamide involves the analysis of its electronic structure. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT). Such studies would elucidate the distribution of electrons within the molecule and provide insights into its reactivity and spectroscopic properties.

Key parameters that would be investigated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for such an analysis is presented below. The values are for illustrative purposes only and are not based on actual experimental or computational data.

Table 1: Hypothetical Electronic Properties of this compound

ParameterHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Conformational Analysis and Energetic Profiles of Stable Isomers

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-N amide bond and the bonds connecting the allyl group to the pyridine (B92270) ring, can lead to various conformers. A comprehensive conformational analysis would be necessary to identify the most stable, low-energy isomers.

Computational methods, often employing molecular mechanics or semi-empirical methods for an initial scan followed by higher-level DFT calculations, are used to map the potential energy surface. This analysis would reveal the relative energies of different conformers and the energy barriers for interconversion between them. The results are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Table 2: Hypothetical Relative Energies of Stable Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Conformer A180° (trans)0.00
Conformer B0° (cis)3.5
Conformer C60° (gauche)1.2

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict how this compound might behave in chemical reactions. By calculating reactivity descriptors derived from its electronic structure, researchers can forecast the most probable sites for chemical modification.

Methods such as the analysis of the Fukui function or the mapping of the electrostatic potential (ESP) onto the electron density surface are commonly employed. These analyses would highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, the nitrogen and oxygen atoms would be expected to be nucleophilic centers, while the carbon atoms of the pyridine ring attached to the chlorine atom would likely be electrophilic.

Computational Modeling of Ligand Binding Sites and Interaction Modes

Should this compound be investigated as a potential ligand for a biological target, such as an enzyme or receptor, computational docking and molecular dynamics simulations would be invaluable. These techniques predict how the molecule might fit into a protein's binding pocket and the nature of the intermolecular interactions that stabilize the complex.

Molecular docking simulations would generate various possible binding poses and score them based on estimated binding affinity. Subsequent molecular dynamics simulations could then be used to assess the stability of the most promising poses and to characterize the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Applications and Synthetic Utility of N 6 Allyl 2 Chloropyridin 3 Yl Pivalamide

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) ring of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide makes it an attractive starting material for the synthesis of more complex molecular architectures.

Precursor to Novel Pyridine-Containing Heterocycles

The presence of both an allyl group and a chlorine atom on the pyridine core allows for sequential or tandem reactions to construct fused heterocyclic systems. The allyl group can participate in various intramolecular cyclization reactions, such as the Heck reaction, to form new rings. For instance, palladium-catalyzed intramolecular cyclization of similar allyl-substituted haloarenes is a well-established method for creating carbocycles and heterocycles. This approach could be applied to this compound to generate novel pyrido-fused scaffolds, which are prevalent in many biologically active compounds. nih.govprinceton.eduuwindsor.cabohrium.com

The general strategy for such a transformation would involve the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond, followed by intramolecular insertion of the allyl group and subsequent β-hydride elimination to afford the cyclized product. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial in controlling the regioselectivity and efficiency of the cyclization.

Scaffold for Multi-Component Reactions and Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for rapidly building molecular complexity. nih.govnih.gov The this compound scaffold is well-suited for diversification through MCRs. The chloro group can be displaced by various nucleophiles or undergo cross-coupling reactions, while the pivalamide (B147659) and allyl groups can be further functionalized.

For example, the chlorine atom at the 2-position can be substituted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups. rsc.org This allows for the generation of a library of derivatives with diverse substitution patterns. Furthermore, the allyl group can be modified through various addition reactions or isomerized to a propenyl group, opening up further avenues for diversification.

Exploration in Ligand Design for Transition Metal Catalysis

The pyridine nitrogen atom in this compound can act as a coordinating site for transition metals, making this compound and its derivatives attractive candidates for ligand development.

Development of Pyridine-Based Ligands in Cross-Coupling Reactions

Pyridine-containing ligands are widely used in transition metal-catalyzed cross-coupling reactions due to their ability to stabilize the metal center and influence the catalytic activity and selectivity. jscimedcentral.comwikipedia.orgresearchgate.net The this compound scaffold can be elaborated into more complex ligand architectures. For instance, the chloro group can be replaced with a phosphine (B1218219) or another coordinating group to create bidentate or pincer-type ligands. These modified ligands can then be employed in various catalytic transformations.

The steric bulk of the pivalamide group can also play a significant role in influencing the coordination environment around the metal center, potentially leading to enhanced selectivity in certain catalytic reactions.

Coordination Chemistry with D-Block Metals and Complex Formation

The coordination geometry of these complexes can vary depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries for pyridine complexes include square planar and octahedral. wikipedia.orglibretexts.org The formation of such complexes can be studied using various spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate their structural and electronic properties.

Development of Advanced Materials Precursors

The presence of the reactive allyl group on the this compound molecule makes it a potential precursor for the synthesis of advanced materials, particularly organosilicon compounds.

The hydrosilylation of the allyl group with various silanes, catalyzed by transition metals such as platinum or rhodium, can be used to introduce silicon-containing functionalities. nih.gov This reaction would yield organosilane derivatives of the pyridine scaffold. These organosilanes can then be used as monomers or cross-linking agents in the preparation of polymers and hybrid materials with tailored properties. The resulting materials could find applications in areas such as coatings, adhesives, and electronics, leveraging the combined properties of the rigid pyridine core and the flexible polysiloxane chains.

Structure Reactivity and Structure Property Relationships of N 6 Allyl 2 Chloropyridin 3 Yl Pivalamide and Its Analogs

Influence of Halogen Substituents on Pyridine (B92270) Ring Electron Density and Electrophilic Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). nih.govuoanbar.edu.iq The introduction of a halogen substituent, such as chlorine at the 2-position, further modulates this electronic landscape. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). nih.gov

The position of the halogen is critical. The electron-withdrawing nature of the nitrogen atom makes the 2- and 4-positions particularly electron-poor, which in turn makes them more susceptible to nucleophilic attack, rather than electrophilic attack. uoanbar.edu.iqslideshare.net Therefore, the chlorine atom at the C-2 position in N-(6-Allyl-2-chloropyridin-3-yl)pivalamide renders the ring highly deactivated towards electrophiles, directing any potential electrophilic attack to the less deactivated C-3 and C-5 positions, though such reactions remain difficult. pearson.com Computational studies using Density Functional Theory (DFT) have quantified these effects, showing how different substituents alter the charge density on the pyridine nitrogen and affect geometrical parameters like bond lengths and angles. researchgate.net

Table 1: General Electronic Effects of Substituents on Pyridine Rings

SubstituentPositionInductive Effect (-I)Resonance Effect (+R/-R)Overall Effect on Ring Electron DensityImpact on Electrophilic Reactivity
-Cl2- or 4-Strongly WithdrawingWeakly DonatingNet Electron-WithdrawingStrong Deactivation
-NO₂4-Strongly WithdrawingStrongly WithdrawingStrongly Electron-WithdrawingVery Strong Deactivation
-OH4-WithdrawingStrongly DonatingNet Electron-DonatingActivation
-Allyl (Alkyl)6-Weakly DonatingN/A (Hyperconjugation)Weakly Electron-DonatingWeak Activation
-NH₂4-WithdrawingVery Strongly DonatingNet Electron-DonatingStrong Activation

Impact of Allyl Group Position and Derivatization on Chemical Transformations and Steric Effects

The allyl group at the C-6 position primarily influences the molecule's reactivity through steric effects and by providing a site for further chemical transformations. Alkyl groups, including allyl groups, are generally considered weak electron-donating groups through hyperconjugation, slightly increasing the electron density of the ring. However, its more significant role is often steric. Positioned adjacent to the ring nitrogen, the allyl group can sterically hinder reactions involving the nitrogen atom or the C-6 position. nih.govrsc.org Studies on substituted pyridines have shown that substituents at the 2- or 6-positions can impede reactions due to steric hindrance. nih.gov

The allyl group itself is a versatile functional handle. The double bond can undergo a variety of chemical transformations, including:

Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids.

Reduction: Hydrogenation to the corresponding propyl group.

Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.

Isomerization: Transition metal catalysts can isomerize the allyl group to a prop-1-enyl group, which can then be further manipulated. wikipedia.org

Cross-Coupling Reactions: The allyl group can participate in various metal-catalyzed cross-coupling reactions.

The reactivity of the allyl group is known to activate adjacent positions for certain reactions. For instance, allylic groups are known to enhance the rate of S(N)2 reactions at an adjacent carbon center. nih.gov While not directly attached to a leaving group in this molecule, the presence of the allyl moiety offers a rich platform for derivatization, allowing for the synthesis of a diverse library of analogs from the parent compound.

Modulating Pyridine Ring Electron Density and its Effects on C-N and C-Cl Bond Lability

The electron density of the pyridine ring directly impacts the strength and reactivity (lability) of its substituent bonds. In this compound, the key bonds of interest are the C-Cl bond at the 2-position and the C-N amide bond at the 3-position.

The pyridine ring's electron-deficient character, intensified by the 2-chloro substituent, makes the C-2 position highly electrophilic. This significantly increases the lability of the C-Cl bond towards nucleophilic aromatic substitution (S(N)Ar). slideshare.net Nucleophilic attack is favored at the 2- and 4-positions because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative ring nitrogen. uoanbar.edu.iq Therefore, the C-Cl bond in this compound is expected to be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), making it a valuable precursor for further functionalization. Studies have shown that 4-chloropyridine (B1293800) is often more reactive than 2-chloropyridine (B119429), an effect attributed to the relative stability of the reaction intermediates. uoanbar.edu.iq

The lability of the C-N amide bond is primarily governed by the properties of the pivalamide (B147659) group and the electronic environment of the C-3 position. While amide bonds are generally stable, the electron-withdrawing nature of the pyridine ring can influence its reactivity. The bulky pivaloyl group provides significant steric hindrance, which can protect the amide bond from hydrolysis. However, under forcing acidic or basic conditions, cleavage of this bond to yield 3-amino-6-allyl-2-chloropyridine is possible. The electronic pull of the ring system can make the amide carbonyl carbon slightly more electrophilic, potentially facilitating hydrolysis compared to an amide on an electron-rich aromatic ring.

Table 2: Predicted Lability of Key Bonds

BondPositionFactors Increasing LabilityFactors Decreasing LabilityMost Common Transformation
C-ClC2Electron-deficient ring; Stabilization of S(N)Ar intermediate by ring NSteric hindrance from adjacent pivalamide and C6-allyl groupNucleophilic Aromatic Substitution (S(N)Ar)
C-N (Amide)C3Electron-withdrawing nature of the ringAmide resonance; Steric hindrance from pivaloyl groupHydrolysis (under forcing conditions)
C=C (Allyl)C6Inherent reactivity of π-bond-Addition, Oxidation, Reduction

Comparative Reactivity and Synthetic Versatility with Formyl-Substituted Pyridin-3-yl Pivalamides

To understand the unique reactivity of this compound, it is useful to compare it with an analog where the substituents are changed, for instance, a formyl (-CHO) group instead of the chloro and allyl groups. A hypothetical N-(6-formyl-2-formylpyridin-3-yl)pivalamide or a simpler N-(2-formylpyridin-3-yl)pivalamide provides a stark contrast.

The formyl group is a powerful electron-withdrawing group, acting through both induction and resonance (-R effect). Its deactivating effect on an aromatic ring is significantly stronger than that of a chlorine atom.

Electrophilic Reactivity: A formyl-substituted pyridine would be extremely unreactive towards electrophilic substitution, far more so than the chloro-allyl analog.

Nucleophilic Reactivity: A formyl group at the 2- or 6-position would make the C-Cl bond (if present at another position) even more labile towards nucleophiles. More importantly, the formyl group itself is a site of reactivity. It readily undergoes nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions) and can be oxidized to a carboxylic acid or reduced to an alcohol.

Synthetic Versatility: The synthetic pathways available from a formyl-substituted pyridine are different. While the chloro-substituted compound is a substrate for S(N)Ar and cross-coupling reactions, the formyl-substituted analog is a key building block for chain extension and building molecular complexity through carbonyl chemistry.

Computational studies comparing substituents like -CH(=O) with others have shown that the formyl group has a distinct and powerful effect on the electronic localization and frontier molecular orbitals of the pyridine system. researchgate.net The versatility of the chloro-allyl combination lies in the orthogonality of the reactions possible—S(N)Ar at the C-Cl bond and alkene chemistry at the allyl group—whereas the formyl group's reactivity is centered on the carbonyl.

Conformational Preferences and Their Influence on Reaction Stereoselectivity

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its reactivity. ijpsr.com For this compound, the most significant conformational freedom arises from rotation around the C3-N single bond and the N-C(O) amide bond.

The pivalamide group, with its bulky tert-butyl moiety, imposes significant steric constraints. It is expected to adopt a conformation that minimizes steric clashes with the substituents at the C-2 (chloro) and C-6 (allyl) positions. Ab initio studies on related N-acyl-amino systems, like N-acetyl-L-proline-N',N'-dimethylamide, show that the substitution pattern dramatically alters the preferred backbone conformation and the rotational barriers between cis and trans amide isomers. nih.gov

In this compound, a large rotational barrier is expected for the C3-N bond. The pivaloyl group will likely orient itself out of the plane of the pyridine ring to avoid the flanking chloro and allyl groups. The amide bond itself can exist in s-cis or s-trans conformations, but strong steric hindrance will likely favor one conformation heavily. This locked conformation creates a specific chiral environment around the molecule.

This defined conformational preference has a direct impact on reaction stereoselectivity. If a chiral center is generated during a reaction, the fixed orientation of the bulky pivalamide group can act as a directing group, blocking one face of the molecule from the approaching reagent. This can lead to a diastereoselective or enantioselective outcome, depending on the nature of the reaction and reagents used. For example, in an epoxidation of the allyl group, the pivalamide could direct the oxidizing agent to the less hindered face of the double bond, resulting in a single major diastereomer.

Future Perspectives and Emerging Research Avenues for N 6 Allyl 2 Chloropyridin 3 Yl Pivalamide

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow chemistry is a significant trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. For a molecule like N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, flow chemistry could be instrumental in its production and further functionalization. The synthesis of related functionalized pyridines has been successfully demonstrated in flow, suggesting that the preparation of this compound could be similarly adapted. researchgate.net For instance, the hydrogenation of substituted pyridines has been achieved using continuous flow processes, which could be relevant for modifications of the pyridine (B92270) ring in the target molecule. researchgate.net

Automated synthesis platforms, often integrated with flow chemistry setups, could enable the rapid generation of a library of derivatives based on the this compound scaffold. Such platforms have been used for the modular synthesis of complex heterocyclic structures like spirocyclic tetrahydronaphthyridines from related vinylpyridines. acs.org This approach could be adapted to explore a wide range of chemical space around the core structure, facilitating drug discovery and material science research.

Table 1: Potential Advantages of Flow Chemistry for this compound

FeaturePotential AdvantageRelevant Research on Analogous Systems
Scalability Efficient production of larger quantities for further research and development.Continuous flow synthesis of pyrazole (B372694) derivatives has shown significant reduction in reaction time compared to batch methods. mdpi.comacs.org
Safety Better control over reaction parameters, especially for potentially exothermic or hazardous reactions involving the chloropyridine moiety.Flow processes allow for safe handling of reactive intermediates and byproducts. mdpi.com
Efficiency Increased yield and purity through precise control of stoichiometry, temperature, and residence time.Microwave-assisted flow synthesis has been shown to improve yields and reduce reaction times for heterocyclic compounds. mdpi.com
Automation High-throughput synthesis of derivatives for screening and optimization.Automated flow synthesis has been used to create libraries of spirocyclic tetrahydronaphthyridines. acs.org

Applications in Sustainable Chemistry Methodologies (e.g., Photocatalysis, Electrocatalysis)

The functional groups of this compound present several opportunities for the application of sustainable chemistry methodologies like photocatalysis and electrocatalysis. These techniques often allow for milder reaction conditions and novel transformations that are not accessible through traditional thermal methods.

Photocatalysis: The allyl group is a particularly attractive handle for photoredox catalysis. For example, photocatalytic hydroaminoalkylation of halogenated vinylpyridines has been used to construct complex nitrogen-containing heterocycles. acs.org The allyl group of the target compound could potentially undergo a variety of photocatalytic transformations, such as additions, cycloadditions, or cross-coupling reactions. Furthermore, visible-light-driven photocatalysis has been employed for the site-selective functionalization of pyridinium (B92312) derivatives, which could be a potential route for modifying the pyridine core of the molecule. acs.org

Electrocatalysis: The chloropyridine moiety is a prime target for electrocatalytic functionalization. Electrocatalytic methods are increasingly being used for the C-H functionalization of heterocycles like imidazopyridines, offering a green alternative to traditional cross-coupling reactions. researchgate.net The chloro-substituent on the pyridine ring could potentially be targeted for reductive cross-coupling or other transformations under electrochemical conditions.

Exploration of Novel Transformations Exploiting Unique Functional Group Combinations

The specific arrangement of the allyl, chloro, and pivalamide (B147659) groups on the pyridine ring could give rise to novel and selective transformations. The pivalamide group, while primarily a protecting group, can exert significant steric and electronic influence on the reactivity of the pyridine ring, potentially directing functionalization to specific positions.

The presence of both a chloro substituent and an allyl group opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. Such transformations could be triggered by a variety of catalytic methods, including transition metal catalysis. Research on the functionalization of pyridines at positions remote to the nitrogen atom is an ongoing challenge, and substrates like this compound could serve as valuable test cases for new synthetic methods. nih.govchemrxiv.org

Development of Supramolecular Assemblies and Material Science Applications

Supramolecular chemistry, which involves the study of non-covalent interactions, could unlock new applications for this compound in materials science. The pivalamide group, with its capacity for hydrogen bonding, could be a key driver for self-assembly into well-defined supramolecular structures. bohrium.com Research on squaramides, which also feature amide-like hydrogen bonding motifs, has demonstrated their utility in forming self-assembling materials and in molecular recognition. maynoothuniversity.ie

The pyridine nitrogen and the allyl group's π-system could also participate in various non-covalent interactions, such as π-π stacking and metal coordination. By designing complementary molecules, it might be possible to create co-crystals or other supramolecular assemblies with interesting photophysical or electronic properties. The development of functionalized supramolecular assemblies is a burgeoning field with applications in drug delivery and photodynamic therapy. nih.gov

Table 2: Potential Supramolecular Interactions and Applications

Functional GroupPotential Non-Covalent InteractionPotential Application
Pivalamide Hydrogen bondingFormation of self-assembled gels, fibers, or films. bohrium.com
Pyridine Ring π-π stacking, metal coordinationDevelopment of sensors, electronic materials, or porous frameworks.
Allyl Group π-π stacking, cation-π interactionsModulation of solid-state packing and material properties.

Q & A

Q. What are the recommended synthetic routes for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. A common approach involves reacting 6-allyl-2-chloro-3-aminopyridine with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:

  • Temperature Control: Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent Selection: Use dichloromethane or THF for improved solubility and reaction efficiency.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
    Reference comparative yields from similar pyridine pivalamides (e.g., 72–85% yields for N-(2-chloro-3-formylpyridin-4-yl)pivalamide) to troubleshoot underperformance .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX or ORTEP-III for structure refinement. For example, analogous compounds (e.g., N-(2-chloro-6-iodopyridin-3-yl)pivalamide) have been resolved with SHELXL-97, providing bond-length precision of ±0.01 Å .
  • Spectroscopy:
    • NMR: Compare 1H^1H and 13C^{13}C shifts with pyridine derivatives (e.g., 6-chloro-3-pivalamidopyridine shows δ ~8.2 ppm for pyridine H4 ).
    • IR: Confirm pivalamide C=O stretch at ~1670 cm1^{-1}.
  • Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic properties and validate against experimental data .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved in this compound?

Methodological Answer: The chloro and allyl groups direct electrophilic/nucleophilic attacks. Strategies include:

  • Electrophilic Substitution: Nitration at C4 (meta to Cl) using HNO3_3/H2_2SO4_4 at 0°C, as seen in N-(2-chloro-6-iodopyridin-3-yl)pivalamide derivatives .
  • Cross-Coupling: Suzuki-Miyaura coupling at C6 (allyl group) with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in DMF (80°C, 12 hr) .
  • Oxidation: Convert the allyl group to an epoxy using m-CPBA, followed by ring-opening reactions .

Q. What methodologies are effective for evaluating the compound’s biological activity, and how can SAR studies be designed?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Use MIC assays against Gram+/− bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a control.
    • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to cisplatin .
  • SAR Studies:
    • Substituent Variation: Synthesize analogs (e.g., replacing Cl with Br or I; modifying the allyl chain) to assess potency changes.
    • Docking Studies: Use AutoDock Vina to predict binding to target enzymes (e.g., DHFR, Topoisomerase II) .

Q. How should researchers address contradictions in crystallographic data versus computational predictions?

Methodological Answer:

  • Data Reconciliation:
    • Torsional Angles: If XRD shows a distorted allyl group (e.g., θ = 15° deviation from planarity) but DFT predicts planarity, consider lattice packing effects or solvent interactions .
    • Electron Density Maps: Use SHELXL’s SQUEEZE function to model disordered solvent molecules that may distort experimental data .
  • Validation: Cross-check with spectroscopic data (e.g., 1H^1H-1H^1H NOESY for proximity validation) .

Methodological Troubleshooting

Q. Low yields in pivalamide formation: What are potential causes and solutions?

Methodological Answer:

  • Cause 1: Moisture-induced hydrolysis of pivaloyl chloride.
    Solution: Use rigorously dried solvents (molecular sieves) and inert atmosphere .
  • Cause 2: Steric hindrance from the pyridine ring.
    Solution: Extend reaction time (24–48 hr) or use a milder base (e.g., DMAP) .

Q. Discrepancies in biological activity between batches: How to ensure consistency?

Methodological Answer:

  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity.
  • Conformational Analysis: Compare 1H^1H NMR spectra for batch-to-batch consistency in rotamer populations (e.g., pivalamide rotation) .

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